Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
Description
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate (CAS 59151-19-8) is a cyclohexene derivative featuring a methyl ester group at position 1, a methyl substituent at position 2, a ketone (oxo) group at position 4, and a pentyl chain at position 6.
Properties
IUPAC Name |
methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-4-5-6-7-11-9-12(15)8-10(2)13(11)14(16)17-3/h8,11,13H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVHXLNJLVTIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=O)C=C(C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common approach involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide. This reaction forms the diethyl ester of 2,4-diacetyl pentane, which is then treated with a base to induce cyclization. Finally, heat is applied to generate the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Scientific Research Applications
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate has been investigated for several applications:
Pharmaceutical Applications
This compound has been studied for its potential anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound may inhibit specific pathways involved in inflammation, making it a candidate for drug development against inflammatory diseases.
Agricultural Chemistry
In agricultural chemistry, this compound has been evaluated for its effectiveness as a pesticide or herbicide. Studies have shown that it can disrupt the growth of certain pests while being safe for crops, thus contributing to sustainable agriculture practices.
Material Science
This compound is also used in the synthesis of polymers and resins due to its reactive double bond structure. This allows it to participate in polymerization reactions, leading to materials with desirable mechanical properties.
Case Study 1: Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant inhibition of cyclooxygenase enzymes (COX) involved in inflammatory processes. The results showed a dose-dependent response, indicating its potential as a therapeutic agent for treating conditions like arthritis.
Case Study 2: Agricultural Efficacy
Research conducted by agricultural scientists tested this compound's efficacy as an insect repellent against common pests such as aphids and beetles. The findings revealed that formulations containing this compound reduced pest populations by over 60%, suggesting its viability as a natural pesticide alternative.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to analogs with differences in:
- Ester groups (methyl vs. ethyl).
- Alkyl chain length (pentyl vs. hexyl).
- Functional groups (oxo vs. hydroxy).
Comparative Analysis
Table 1: Structural and Inferred Property Comparison
| Compound Name | CAS Number | Molecular Formula* | Substituents (Position) | Key Structural Differences | Inferred Properties |
|---|---|---|---|---|---|
| Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate (Target Compound) | 59151-19-8 | C₁₄H₂₀O₃ | 2-methyl, 4-oxo, 6-pentyl, methyl ester | N/A | Moderate polarity; moderate lipophilicity |
| Ethyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate | 261-629-6 | C₁₅H₂₂O₃ | Ethyl ester | Ethyl ester vs. methyl ester | Lower solubility in polar solvents |
| Ethyl 6-hexyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate | 24079-97-8 | C₁₆H₂₆O₃ | 6-hexyl | Hexyl chain vs. pentyl chain | Higher lipophilicity; higher boiling point |
| Methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-enecarboxylate | 27871-89-2 | C₁₄H₂₀O₄ | 2-hydroxy | Hydroxy vs. methyl group at position 2 | Increased polarity; H-bonding capability |
| Ethyl 4-hydroxy-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | 135365-38-7 | C₁₁H₁₆O₄ | 4-hydroxy, 6-methyl | Hydroxy at position 4; methyl at position 6 | Enhanced aqueous solubility |
*Molecular formulas inferred from structural analogs and substituent adjustments.
Discussion of Structural and Functional Differences
Ester Group Variation :
- The ethyl ester analog (CAS 261-629-6) has a slightly larger alkyl group, reducing polarity and increasing hydrophobicity compared to the methyl ester . This may lower solubility in polar solvents like water but improve compatibility with lipid-rich matrices.
- Methyl esters generally exhibit higher volatility than ethyl esters, which could influence purification methods (e.g., distillation).
Alkyl Chain Length :
- The hexyl-substituted analog (CAS 24079-97-8) has a longer alkyl chain, increasing molecular weight by 14 Da (C16H26O3 vs. C14H20O3) and lipophilicity. This could enhance membrane permeability in biological systems but reduce crystallinity .
This substitution likely improves solubility in aqueous media but reduces stability under acidic conditions . Oxo vs. Hydroxy Groups: The ketone at position 4 in the target compound is less reactive than a hydroxyl group, reducing susceptibility to oxidation or nucleophilic attacks.
Implications of Structural Differences
- Synthetic Applications: Ethyl esters (e.g., CAS 261-629-6) may be preferred in non-polar reaction media, while hydroxy-substituted analogs (e.g., CAS 27871-89-2) are better suited for aqueous-phase reactions .
- Biological Activity : Longer alkyl chains (e.g., hexyl in CAS 24079-97-8) could enhance interactions with lipid bilayers, making such analogs candidates for drug delivery systems .
- Stability : The absence of reactive hydroxyl groups in the target compound suggests greater stability under storage and processing conditions compared to its hydroxy analogs .
Biological Activity
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate, also known as methyl 2-hydroxy-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H20O4
- Molecular Weight : 240.3 g/mol
- CAS Number : 27871-89-2
- Structure : The compound features a cyclohexene ring with a carboxylate ester functional group, which contributes to its reactivity and biological properties.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its effects on inflammation, cytotoxicity, and potential therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. Preliminary findings suggest that it exhibits moderate cytotoxic effects against certain cancer cell lines, indicating a potential for further development as an anticancer agent. The mechanism of action is hypothesized to involve the induction of apoptosis through the activation of caspase pathways.
Case Studies and Research Findings
-
Study on Structural Analogues :
A comparative study on structurally related compounds revealed that modifications in the cyclohexene structure significantly influenced biological activity. Compounds with longer alkyl chains demonstrated enhanced anti-inflammatory activity, suggesting that methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene could exhibit similar effects . -
Toxicological Assessment :
A toxicological assessment indicated low acute toxicity levels in animal models, supporting its potential use in therapeutic applications. Long-term studies are necessary to evaluate chronic exposure effects. -
Mechanistic Insights :
Mechanistic studies suggested that the compound may inhibit pro-inflammatory cytokine production, which aligns with findings from other cyclohexene derivatives. This property could position it as a candidate for treating inflammatory diseases.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate?
- Methodology : The compound can be synthesized via a Michael addition reaction. For example, chalcone derivatives (e.g., substituted α,β-unsaturated ketones) are reacted with ethyl acetoacetate in the presence of a base (e.g., NaOH) under reflux conditions in absolute ethanol . The reaction typically proceeds over 8–12 hours, followed by cooling and crystallization. Variations in substituents (e.g., pentyl vs. aryl groups) require adjustments in stoichiometry and solvent selection.
Q. How is the compound characterized using spectroscopic techniques?
- Methodology :
- NMR : and NMR identify substituent positions and cyclohexene ring conformation. For instance, the carbonyl (C=O) at C4 appears as a distinct singlet (~170 ppm in ), while the pentyl group shows characteristic alkyl resonances .
- IR : Strong absorbance at ~1700–1750 cm confirms ester and ketone carbonyl groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO) and fragmentation patterns .
Q. What crystallographic tools are used to resolve its molecular structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 or WinGX visualizes the structure, highlighting bond lengths, angles, and disorder modeling (e.g., split conformations of the pentyl chain) .
Advanced Research Questions
Q. How do conformational dynamics of the cyclohexene ring influence reactivity?
- Methodology : Cremer-Pople puckering parameters quantify ring distortion (e.g., half-chair vs. envelope conformations). For example, a study of analogous ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohexene derivatives revealed dihedral angles of ~50–112°, correlating with steric effects from substituents . Computational tools (e.g., DFT) model energy barriers for ring flipping, aiding in predicting regioselectivity in further reactions.
Q. How can disorder in the crystal structure be modeled and refined?
- Methodology : Partial occupancy sites (e.g., pentyl chain disorder) are resolved using SHELXL's PART指令 . For instance, a study on ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohexene split disordered components at 68.4:31.6 occupancy ratios, refining anisotropic displacement parameters (ADPs) to minimize R-factors . Multi-component refinement requires careful validation via residual density maps.
Q. What strategies optimize the compound’s use as a synthetic intermediate?
- Methodology : The α,β-unsaturated ketone moiety enables spiroannulation or heterocycle formation . For example, cyclohexenone derivatives react with hydrazines to form pyrazoles or with hydroxylamine to yield isoxazoles. Reaction conditions (e.g., solvent polarity, catalyst) are tuned to direct selectivity—e.g., THF promotes nucleophilic addition, while DMF favors cyclization .
Q. How do substituents (e.g., pentyl vs. aryl) affect intermolecular interactions in the solid state?
- Methodology : Crystal packing analysis (e.g., via Mercury software) identifies C–H···O hydrogen bonds and van der Waals interactions. In ethyl 6-(4-chlorophenyl) derivatives, weak C–H···O interactions (2.5–3.0 Å) stabilize chains along the [100] axis, while bulky pentyl groups may introduce torsional strain, reducing packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
